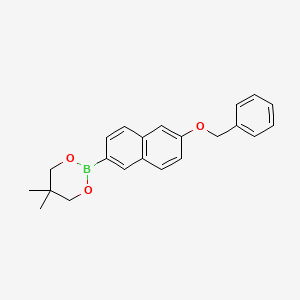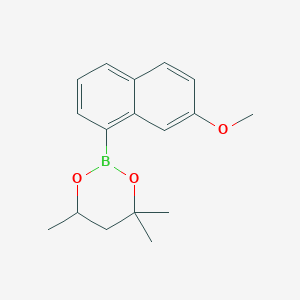
2-Chloro-4-(4-cyanophenyl)phenol
描述
2-Chloro-4-(4-cyanophenyl)phenol is a chemical compound with the molecular formula C13H8ClNO. It is known for its applications in various fields, including medical, environmental, and industrial research. This compound features a phenol group substituted with a chlorine atom at the second position and a cyanophenyl group at the fourth position.
准备方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-Chloro-4-(4-cyanophenyl)phenol involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are typically mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound often involves the direct chlorination of phenol in polar solvents, which tends to yield the desired chloro derivative . This method is preferred due to its efficiency and scalability for large-scale production.
化学反应分析
Types of Reactions
2-Chloro-4-(4-cyanophenyl)phenol undergoes various types of chemical reactions, including:
Nucleophilic Aromatic Substitution: This reaction involves the replacement of a substituent on an aromatic ring by a nucleophile.
Oxidation and Reduction: The phenol group can undergo oxidation to form quinones, while reduction reactions can convert the cyanophenyl group to corresponding amines.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Strongly basic nucleophiles and electron-withdrawing groups on the aromatic ring facilitate this reaction.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Major Products Formed
Nucleophilic Aromatic Substitution: The major products are typically substituted phenols.
Oxidation: Quinones are the primary products.
Reduction: Amines are the major products formed from the reduction of the cyanophenyl group.
科学研究应用
2-Chloro-4-(4-cyanophenyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in studying reaction mechanisms.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Chloro-4-(4-cyanophenyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites of enzymes, while the cyanophenyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and affect various biochemical pathways .
相似化合物的比较
Similar Compounds
2-Chlorophenol: A simpler compound with a chlorine atom substituted at the second position of phenol.
4-Chlorophenol: A compound with a chlorine atom substituted at the fourth position of phenol.
2,4-Dichlorophenol: A compound with chlorine atoms substituted at both the second and fourth positions of phenol.
Uniqueness
2-Chloro-4-(4-cyanophenyl)phenol is unique due to the presence of both a chlorine atom and a cyanophenyl group on the phenol ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
IUPAC Name |
4-(3-chloro-4-hydroxyphenyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO/c14-12-7-11(5-6-13(12)16)10-3-1-9(8-15)2-4-10/h1-7,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXDMUWWVCTJRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629427 | |
| Record name | 3'-Chloro-4'-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
461045-15-8 | |
| Record name | 3'-Chloro-4'-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-[2-Benzyloxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6323723.png)
![2-[2-Methoxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6323729.png)
![2-{3-[2-(3-Chloropropyl)-1,3-dioxolan-2-yl]phenyl}-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6323731.png)
